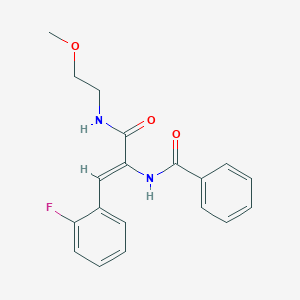
3-(2-Fluorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(2-Fluorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide" is a synthetic molecule that may be related to various research areas, including medicinal chemistry and material science. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their potential applications, such as selective dopamine receptor ligands, antibacterial and antifungal agents, and the importance of molecular structure in determining physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of specific chlorides with different amino compounds, as seen in the preparation of 2-(6-methoxy-2-naphthyl)propionamide derivatives . These methods could potentially be adapted for the synthesis of "3-(2-Fluorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide" by selecting appropriate starting materials and reaction conditions to introduce the desired functional groups.
Molecular Structure Analysis
The molecular structure and conformation of compounds are critical for their biological activity and physical properties. For instance, the crystal structure analysis of N-(fluorophenyl)pyridinecarboxamides and their derivatives reveals the importance of hydrogen bonding and molecular interactions in determining the conformation and aggregation of these molecules . Similarly, the structure of "3-(2-Fluorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide" would likely be influenced by such interactions, which could be studied using X-ray diffraction and computational methods.
Chemical Reactions Analysis
The reactivity of amide compounds is often influenced by the presence of substituents and the electronic nature of the molecule. For example, the presence of a carbonyl group in the amide linker plays a pivotal role in the binding selectivity of dopamine receptor ligands . The chemical reactivity of "3-(2-Fluorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide" could be analyzed by studying its interactions with biological targets or by investigating its behavior in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are closely related to its molecular structure. The analysis of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide demonstrated the use of X-ray diffraction and DFT calculations to determine these properties . For "3-(2-Fluorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide," similar techniques could be employed to predict its properties, such as solubility, melting point, and reactivity, which are essential for its potential application in various fields.
Scientific Research Applications
Discovery of Met Kinase Inhibitors
Researchers have identified substituted carboxamides as potent and selective inhibitors of the Met kinase superfamily, demonstrating the potential of such compounds in cancer treatment. These inhibitors have shown excellent in vivo efficacy and favorable pharmacokinetic profiles, advancing into clinical trials due to their promising therapeutic applications (Schroeder et al., 2009).
Electrochromic and Electrofluorescent Polyamides
A novel approach involved the synthesis of electroactive polyamides with bis(diphenylamino)-fluorene units, showcasing their application in materials science. These compounds exhibit reversible electrochromic characteristics and strong fluorescence, highlighting their utility in developing advanced materials with potential electronic and optical applications (Sun et al., 2016).
Alzheimer's Disease Research
A study utilized a selective molecular imaging probe for quantifying serotonin 1A receptors in Alzheimer's disease patients, demonstrating the compound's application in neurological research. This approach offers a deeper understanding of Alzheimer's pathology and the potential for developing targeted therapies (Kepe et al., 2006).
Synthesis of Fluorinated Heterocyclic Compounds
Research on the synthesis of fluorine-bearing pyrazolones, pyrimidines, and other heterocyclic compounds utilizing fluoroacrylic building blocks reveals the importance of these compounds in medicinal chemistry and drug design, offering pathways to new therapeutic agents (Shi et al., 1996).
Antibacterial and Herbicidal Activities
A series of naphthalene-2-carboxanilides were synthesized and tested for their antibacterial and herbicidal activities, indicating the potential use of similar compounds in developing new antibiotics and herbicides. The study highlights the structural activity relationships crucial for enhancing the efficacy of such compounds (Kos et al., 2013).
properties
IUPAC Name |
N-[(Z)-1-(2-fluorophenyl)-3-(2-methoxyethylamino)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-25-12-11-21-19(24)17(13-15-9-5-6-10-16(15)20)22-18(23)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,21,24)(H,22,23)/b17-13- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPNSQYEFLKURY-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=CC1=CC=CC=C1F)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)/C(=C/C1=CC=CC=C1F)/NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-1-(2-fluorophenyl)-3-(2-methoxyethylamino)-3-oxoprop-1-en-2-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(isopropylthio)phenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2503259.png)


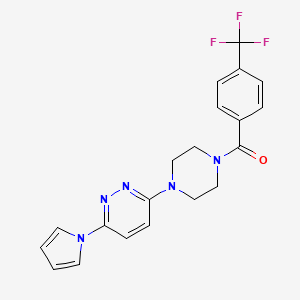
![(3-Amino-5-((2-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2503267.png)
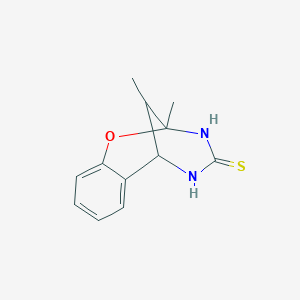
![2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2503273.png)
![3,6-dichloro-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2503275.png)
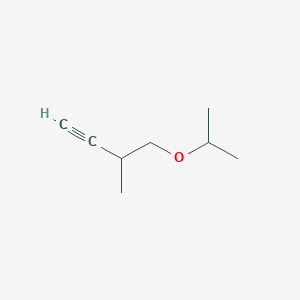
![[(1-Cyanocyclopentyl)carbamoyl]methyl naphthalene-2-carboxylate](/img/structure/B2503277.png)
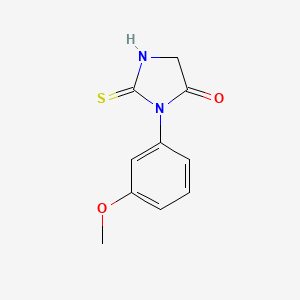
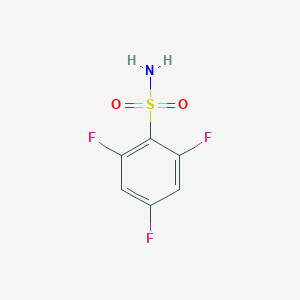
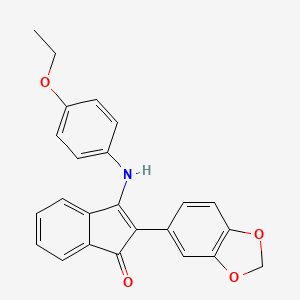
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide](/img/structure/B2503282.png)